Hydrogen-Bond Donor Count Reduction vs. Des-Methyl Analog N-(Thiophen-2-ylmethyl)urea
1-Methyl-1-(thiophen-2-ylmethyl)urea presents exactly one hydrogen-bond donor (HBD), versus two HBDs for its direct des-methyl analog N-(thiophen-2-ylmethyl)urea [1][2]. This HBD reduction from 2 → 1 is a recognized medicinal chemistry strategy to improve passive membrane permeability and oral bioavailability, as quantified by Lipinski's Rule of Five and subsequent analyses showing that each additional HBD above zero reduces Caco-2 permeability by approximately 0.5–1.0 log units on average [3]. The computed LogP of 0.72 for 1-Methyl-1-(thiophen-2-ylmethyl)urea places it in a favorable range for CNS penetration (optimal LogP 1–3), whereas the des-methyl analog lacks this N-methyl shielding effect [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (computed from structure; Chembase) |
| Comparator Or Baseline | N-(thiophen-2-ylmethyl)urea: 2 HBDs (computed from structure; Chembase) |
| Quantified Difference | Reduction of 1 HBD (50% decrease) |
| Conditions | In silico structural analysis; Chembase computed properties database |
Why This Matters
For procurement in permeability-sensitive assays (e.g., Caco-2, PAMPA, CNS-targeted screening), the reduced HBD count of 1-Methyl-1-(thiophen-2-ylmethyl)urea predicts superior passive diffusion characteristics relative to its des-methyl analog, guiding compound selection before investing in synthesis.
- [1] Chembase. 1-methyl-1-(thiophen-2-ylmethyl)urea – Computed properties: Hydrogen Bond Donor = 1, LogP = 0.72, pKa = 15.69. CBID 272486. View Source
- [2] Chembase. N-(thien-2-ylmethyl)urea – Molecular Formula: C6H8N2OS, MW 156.21. HBD = 2 (structural inference). Product EN300-14898. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Review of HBD impact on permeability. View Source
